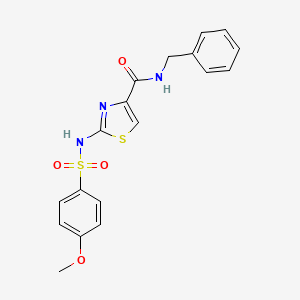

N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-14-7-9-15(10-8-14)27(23,24)21-18-20-16(12-26-18)17(22)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXFWFYUCTXVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Methoxyphenylsulfonamido Group: This step involves the reaction of the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to the carboxamide group using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Benzyl halides, methoxybenzenesulfonyl chloride, triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide exhibits promising anticancer properties. A study conducted on various cancer cell lines, including human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM), showed significant inhibition of cell proliferation. The compound's mechanism involves the inhibition of specific kinases associated with cancer cell growth.

Case Study: Src Kinase Inhibition

A notable study evaluated the compound's ability to inhibit Src kinase, which plays a crucial role in cancer progression. The results indicated that the compound exhibited a GI50 value of 1.34 μM in NIH3T3/c-Src527F cells, demonstrating its potential as a therapeutic agent against cancers driven by Src signaling pathways .

Antimicrobial Properties

In addition to its anticancer activity, N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been investigated for its antimicrobial effects. The compound was tested against various bacterial strains, showing significant antibacterial activity. This property is attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study: Antituberculosis Activity

A review highlighted the compound's structural analogs that target Mur enzymes in Mycobacterium tuberculosis. These inhibitors mimic key interactions necessary for bacterial survival, indicating the potential of thiazole derivatives in developing new antituberculosis agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is critical for optimizing its pharmacological properties. Modifications to the benzyl and sulfonamide groups have been explored to enhance potency and selectivity against various cancer cell lines.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with sulfonamido or carboxamide substituents have been extensively explored. Below is a detailed comparison of key analogs:

Structural Analogs and Substituent Effects

Key Observations :

- Electron-Withdrawing vs.

- Sulfonamido vs. Carboxamide : Sulfonamido derivatives (target compound, ) exhibit stronger hydrogen-bonding capacity compared to simple carboxamides (e.g., compound 13e ), which may influence target selectivity.

- Methoxy Positioning : The 3,4,5-trimethoxyphenyl group in 13e provides enhanced steric bulk and π-stacking ability compared to the single 4-methoxy group in the target compound.

Characterization Data :

Pharmacological and Physicochemical Properties

- Enzymatic Inhibition : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 13e ) show strong CYP3A4 inhibition due to enhanced hydrophobic interactions.

- Antioxidant Activity : Thiazoles with benzylidene substituents () exhibit radical scavenging properties, but sulfonamido derivatives (target, ) are less explored in this context .

Biological Activity

N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a benzyl group and a sulfonamide moiety, which may contribute to its biological properties. The IUPAC name is 2-[(4-methoxyphenyl)sulfonylamino]-N-benzyl-1,3-thiazole-4-carboxamide . The presence of the methoxy and sulfonamide groups is significant as they can enhance the compound's solubility and binding affinity to biological targets.

The biological activity of N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is primarily attributed to its interaction with specific enzymes and receptors. Thiazole derivatives are known to modulate enzyme activity, which can lead to altered cellular signaling pathways. The sulfonamide group may enhance the binding affinity to certain proteins, while the carboxamide moiety influences the compound's stability and solubility .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit Src kinase activity, which is crucial in cancer cell proliferation. In a study evaluating N-benzyl substituted thiazole derivatives, compounds demonstrated GI50 values in the low micromolar range (1.34 - 13.02 µM) against various cancer cell lines . The structure-activity relationship (SAR) revealed that specific substitutions on the benzyl ring were critical for enhancing anticancer activity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been explored for their ability to inhibit bacterial growth, particularly against Mycobacterium tuberculosis (Mtb). The structural insights into Mur enzymes of Mtb suggest that modifications in thiazole compounds can lead to improved inhibitory effects .

Case Studies

- Src Kinase Inhibition : A study synthesized various N-benzyl substituted thiazole derivatives and evaluated their Src kinase inhibitory activities. The unsubstituted derivative showed significant inhibition with an IC50 value of 1.34 µM in NIH3T3/c-Src527F cells, indicating strong potential for anticancer applications .

- Antimicrobial Potential : Another investigation focused on the structural aspects of thiazole derivatives as inhibitors of Mur enzymes in Mtb. The study highlighted how specific modifications could enhance binding affinity and efficacy against bacterial targets .

Comparative Analysis

The following table summarizes the biological activities of N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide compared to similar compounds:

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | 1.34 - 13.02 | Active against Mtb | Contains methoxy and sulfonamide groups |

| 2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | Not specified | Moderate | Lacks benzyl substitution |

| N-(4-methylbenzyl)thiazole-4-carboxamide | Not specified | Low | Simpler structure without methoxy |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.